molecular formula C23H34N4OS B611022 ST-836 CAS No. 1148156-63-1

ST-836

Cat. No.: B611022
CAS No.: 1148156-63-1
M. Wt: 414.6 g/mol
InChI Key: RSWFSOOHVWOZQI-UHFFFAOYSA-N
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Description

ST-836 hydrochloride is a potent dopamine receptor ligand with high affinity for dopamine D3 and D2 receptors. It has shown potential for use in treating Parkinson’s disease due to its ability to modulate dopamine receptors effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ST-836 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and water, with ultrasonic assistance to enhance solubility .

Industrial Production Methods

Industrial production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

ST-836 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound hydrochloride include:

Major Products Formed

Scientific Research Applications

ST-836 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of dopamine receptor ligands and their interactions.

    Biology: Investigated for its effects on dopamine receptors in various biological systems.

    Medicine: Potential therapeutic agent for Parkinson’s disease due to its ability to modulate dopamine receptors.

    Industry: Used in the development of new drugs targeting dopamine receptors

Mechanism of Action

ST-836 hydrochloride exerts its effects by binding to dopamine D3 and D2 receptors with high affinity. This binding modulates the activity of these receptors, leading to changes in dopamine signaling pathways. The compound’s mechanism of action involves the activation or inhibition of specific molecular targets, which can result in therapeutic effects for conditions like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ST-836 Hydrochloride

This compound hydrochloride is unique due to its high affinity for dopamine D3 receptors, which distinguishes it from other dopamine receptor agonists. This high affinity makes it a promising candidate for further research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4OS/c1-3-10-26(19-8-9-20-23(17-19)29-18-24-20)14-11-25-12-15-27(16-13-25)21-6-4-5-7-22(21)28-2/h4-7,18-19H,3,8-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWFSOOHVWOZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCN1CCN(CC1)C2=CC=CC=C2OC)C3CCC4=C(C3)SC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654855
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148156-63-1
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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